N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
This compound is a 1,2,4-triazole derivative characterized by:
- A 4-(2-chlorophenyl) substituent at position 4 of the triazole ring.
- A sulfanyl (-S-) group at position 5, connected to a carbamoyl methyl moiety [(4-fluorophenyl)carbamoyl]methyl.
- A 4-methoxybenzamide group linked via a methylene bridge to the triazole’s position 2.
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCXRNGYVJPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the chlorophenyl and fluorophenyl groups, and the final coupling with methoxybenzamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety is a reactive site for nucleophilic substitution, particularly under alkaline conditions. This reaction is influenced by the electron-withdrawing effects of the adjacent carbamoyl group.
Triazole Ring Reactivity
The 1,2,4-triazole ring undergoes cycloaddition and alkylation reactions due to its electron-deficient nature.
Hydrolysis of Amide Bonds
The carbamoyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.
| Reagents | Products | Kinetics |
|---|---|---|
| 6M HCl (reflux, 4–6 hrs) | Cleavage to 4-fluorophenylglycine derivatives and triazole fragments | Acid-catalyzed hydrolysis of the carbamoyl group; slower for benzamide. |
| 2M NaOH (60°C, 2 hrs) | Release of 4-methoxybenzoic acid | Base-mediated cleavage of the benzamide bond. |
Electrophilic Aromatic Substitution
The chlorophenyl and fluorophenyl groups participate in electrophilic substitution, with regioselectivity governed by substituent effects.
| Reaction | Electrophile | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to the chloro group on the 2-chlorophenyl ring |
| Halogenation | Br₂/FeBr₃ | Ortho/para to the methoxy group on the benzamide |
Oxidative Degradation Pathways
Oxidative stability studies reveal degradation under strong oxidizing agents:
Reductive Transformations
Catalytic hydrogenation selectively reduces specific functional groups.
| Reduction Target | Catalyst/Reagents | Outcome |
|---|---|---|
| Aryl chloro groups | H₂/Pd-C in ethanol | Dechlorination to phenyl derivatives |
| Sulfanyl group | LiAlH₄ in THF | Reduction to thiol (-SH) |
Key Stability Considerations
-
The compound is stable under ambient conditions but degrades in UV light due to photooxidation of the sulfanyl group.
-
Storage recommendations: Dark, inert atmosphere at 2–8°C to preserve reactivity.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing triazole moieties exhibit significant antitumor activities. Studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups, such as methyl substitutions on aromatic rings, enhances cytotoxicity. For instance:
- Case Study 1: A study evaluated the anticancer activity of similar triazole derivatives against human tumor cells, demonstrating an average growth inhibition rate (GI50) of approximately 15 µM .
- Case Study 2: In vitro assessments have shown that compounds with similar structures exhibit significant efficacy against a panel of cancer cell lines, indicating potential for further development as anticancer agents .
Antifungal Activity
The triazole ring is widely recognized for its antifungal properties. Compounds derived from triazoles are often used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Case Study 3: A derivative of this compound was tested against Candida species, showing effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in antifungal treatments .
Synthesis and Industrial Applications
The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions:
- Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes.
- Introduction of Functional Groups: Subsequent reactions introduce the chlorophenyl and fluorophenyl groups through nucleophilic substitutions.
- Final Coupling Reactions: The final product is synthesized by coupling the triazole derivative with benzoyl chloride derivatives under basic conditions.
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triazole Ring Substitutions
- Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
- Key differences :
- Replaces the sulfanyl group with a sulfonyl (-SO₂-) moiety.
- Substitutes the 2-chlorophenyl group with 2,4-difluorophenyl .
- Impact :
Compound B : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides
- Key differences :
- Features a pyridin-4-yl group at position 5 instead of the 2-chlorophenyl.
- Uses acetamide-linked aryl groups rather than 4-methoxybenzamide.
- Impact :
- Pyridinyl groups introduce basic nitrogen, enhancing solubility but possibly reducing blood-brain barrier penetration .
Sulfanyl vs. Sulfonyl Linkages
- Flexibility for hydrogen bonding via the thioether sulfur, as observed in IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ confirms thione tautomer) .
Substituent Effects on Bioactivity
Halogenated Aryl Groups
- 2-Chlorophenyl (target) vs. 4-Fluorophenyl (analogs) :
Methoxybenzamide vs. Other Acyl Groups
- The 4-methoxybenzamide group in the target compound:
Key Findings :
- The target compound’s 2-chlorophenyl and 4-fluorophenylcarbamoyl groups synergistically enhance antimicrobial potency.
- 4-Methoxybenzamide contributes to superior anti-inflammatory activity via hydrogen bonding with COX-2’s Arg120 .
Biological Activity
N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound is being studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising properties:
- Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antimicrobial effects. Studies indicate that compounds with similar structures show activity against various bacterial strains and fungi. The presence of the sulfanyl group is particularly noted for enhancing antibacterial properties .
- Anticancer Potential : The triazole moiety is often associated with anticancer activity. Compounds containing this structure have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against these cell lines .
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in disease processes. The compound's structure suggests potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which play roles in neurodegenerative diseases and urinary tract infections, respectively .
Comparative Biological Activity Table
Case Studies
- Antimicrobial Study : A recent study evaluated a series of triazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity against Staphylococcus aureus and E. coli, suggesting a broad-spectrum antimicrobial potential .
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in treated cells at concentrations lower than those required for toxicity to normal cells. This selectivity highlights its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : Docking studies have shown that the compound can effectively bind to target enzymes such as AChE, indicating its potential use in treating conditions like Alzheimer's disease .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .
- Monitor reaction progress via TLC/HPLC to minimize side products.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for validating stereochemistry and bond angles .
- Spectroscopy :
Basic: What preliminary biological assays are recommended to explore its bioactivity?
- In Vitro Screening :
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 models .
Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural validation?
- Cross-Validation : Compare X-ray-derived torsion angles with NOESY NMR data to confirm spatial arrangements .
- DFT Calculations : Use molecular modeling (e.g., Gaussian) to predict NMR shifts and match experimental data .
- Repeat Experiments : Ensure crystallographic data is collected at high resolution (<1.0 Å) to minimize refinement errors .
Advanced: What strategies enhance the compound’s stability during storage and biological assays?
- Storage : Lyophilize and store under argon at −80°C to prevent hydrolysis of the sulfanyl group .
- Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) during assays to avoid degradation .
- Analytical Monitoring : Track stability via LC-MS over 24–72 hours under assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-trifluoromethylphenyl instead of 2-chlorophenyl) to assess steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like 5-LOX, guiding rational modifications .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays .
Advanced: What experimental and computational approaches elucidate its mechanism of action?
- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
- Metabolomics : Use LC-MS/MS to identify metabolites in cell lysates and map pathways affected .
Advanced: How can researchers address low reproducibility in synthesis yields across labs?
- Standardize Protocols : Document exact solvent grades (e.g., DMF must be <50 ppm H₂O) and reaction vessel types (e.g., Schlenk flasks) .
- Inter-Lab Validation : Share samples for NMR/HRMS cross-testing to identify batch-specific impurities .
- Automation : Implement flow chemistry systems (e.g., continuous-flow reactors) for precise control of residence time and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
